molecular formula C5H7Br2NO B6223481 2-(2-bromoethyl)-1,3-oxazole hydrobromide CAS No. 2763777-35-9

2-(2-bromoethyl)-1,3-oxazole hydrobromide

Cat. No.: B6223481
CAS No.: 2763777-35-9
M. Wt: 256.9
InChI Key:
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Description

2-(2-Bromoethyl)-1,3-oxazole hydrobromide is an organic compound that belongs to the class of oxazoles Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-bromoethyl)-1,3-oxazole hydrobromide typically involves the bromination of ethanolamine followed by cyclization with an appropriate oxazole precursor. The reaction conditions often require the use of hydrobromic acid and a suitable solvent such as ethanol. The reaction is carried out under controlled temperature and pressure to ensure the desired product is obtained with high yield .

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters and can lead to higher efficiency and yield. The use of automated systems also reduces the risk of human error and ensures consistent product quality .

Chemical Reactions Analysis

Types of Reactions

2-(2-Bromoethyl)-1,3-oxazole hydrobromide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include substituted oxazoles, amine derivatives, and various heterocyclic compounds. These products have significant applications in pharmaceuticals and materials science .

Scientific Research Applications

2-(2-Bromoethyl)-1,3-oxazole hydrobromide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2-bromoethyl)-1,3-oxazole hydrobromide involves its interaction with various molecular targets. The bromine atom can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. The oxazole ring can also interact with aromatic residues in proteins, affecting their function and stability .

Comparison with Similar Compounds

Similar Compounds

    2-Bromoethylamine hydrobromide: Similar in structure but lacks the oxazole ring, making it less versatile in chemical reactions.

    2-Chloroethylamine hydrochloride: Similar in reactivity but with a chlorine atom instead of bromine, leading to different reaction kinetics and product profiles.

    3-Bromopropylamine hydrobromide: Contains an additional carbon atom, which affects its reactivity and applications.

Uniqueness

2-(2-Bromoethyl)-1,3-oxazole hydrobromide is unique due to the presence of both the bromoethyl group and the oxazole ring. This combination allows for a wide range of chemical reactions and applications, making it a valuable compound in various fields of research and industry .

Properties

CAS No.

2763777-35-9

Molecular Formula

C5H7Br2NO

Molecular Weight

256.9

Purity

95

Origin of Product

United States

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